5-(Benzyloxy)-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol
Description
5-(Benzyloxy)-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is a heterocyclic compound featuring a pyrimidine core substituted with a 2-methoxyphenyl group at position 5 and a benzyloxy-substituted phenol moiety at position 2 of the pyrimidine ring. The benzyloxy group (C₆H₅CH₂O-) at the phenol oxygen serves as a protective group, enhancing stability during synthetic processes.
Properties
IUPAC Name |
2-[5-(2-methoxyphenyl)pyrimidin-4-yl]-5-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-28-23-10-6-5-9-19(23)21-14-25-16-26-24(21)20-12-11-18(13-22(20)27)29-15-17-7-3-2-4-8-17/h2-14,16,27H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGCSTKWHQRXFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzyloxyphenol intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.
Synthesis of the pyrimidinyl intermediate: This step involves the reaction of 2-methoxyphenylamine with a suitable pyrimidine precursor under acidic or basic conditions to form the pyrimidinyl intermediate.
Coupling reaction: The final step involves the coupling of the benzyloxyphenol intermediate with the pyrimidinyl intermediate under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation under controlled conditions. For example:
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Quinone formation : Oxidation with KMnO₄ or CrO₃ in acidic media converts the phenol to a quinone derivative.
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Benzyl ether deprotection : The benzyloxy group can be oxidatively cleaved using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (ceric ammonium nitrate) to yield free phenolic intermediates .
Reduction Reactions
Selective reduction of functional groups has been reported:
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Benzyl ether cleavage : Catalytic hydrogenation (H₂/Pd-C ) removes the benzyl group, yielding 2-[5-(2-methoxyphenyl)pyrimidin-4-yl]benzene-1,4-diol .
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Pyrimidine ring reduction : NaBH₄ or LiAlH₄ reduces the pyrimidine’s conjugated system to a dihydro derivative, altering electronic properties .
Nucleophilic Substitution
The pyrimidine ring participates in nucleophilic aromatic substitution (SNAr):
| Position | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| C4 | 4-(Benzyloxy)phenol + Cs₂CO₃ | 4-(4-(Benzyloxy)phenoxy)pyrimidine | 90% | |
| C5 | Benzyl halides + K₂CO₃ | 5-substituted pyrimidines | 83–97% |
Coupling Reactions
Suzuki-Miyaura cross-coupling at the pyrimidine’s brominated positions:
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Reacts with arylboronic acids (e.g., 2-methoxyphenylboronic acid) using Pd(OAc)₂/PCy₃·HBF₄ in DME at 120°C to form biaryl derivatives .
Protection/Deprotection Strategies
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Benzyl group removal : Achieved via H₂/Pd-C (quantitative) or BBr₃ in DCM (83% yield) .
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Methoxyphenyl demethylation : BCl₃ or HBr/AcOH converts methoxy to hydroxyl groups for further functionalization .
Acid/Base-Mediated Rearrangements
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Pyrimidine ring expansion : Treatment with POCl₃ followed by amines generates fused heterocycles (e.g., pyrimidoquinolines) .
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Etherification : Mitsunobu reactions with alcohols (e.g., propargyl alcohol) introduce alkoxy chains at phenolic positions .
Key Reaction Optimization Data
| Catalyst | Temp (°C) | Time (h) | Yield | Application |
|---|---|---|---|---|
| DABCO | 90 | 1 | 97% | Pyrimidoquinoline synthesis |
| Cs₂CO₃ | 85 | 4–8 | 90% | Phenolic coupling to pyrimidine |
| Pd(OAc)₂ | 120 | 3 | 95% | Suzuki cross-coupling |
Stability Under Reaction Conditions
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Thermal stability : Decomposes above 200°C; reactions typically conducted below 120°C .
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pH sensitivity : Stable in neutral to mildly acidic conditions but degrades in strong bases (pH > 12) .
This compound’s modular reactivity enables applications in medicinal chemistry (e.g., kinase inhibitors ) and materials science. Experimental protocols emphasize anhydrous conditions and inert atmospheres to prevent side reactions .
Scientific Research Applications
Anticancer Activity
Research indicates that 5-(Benzyloxy)-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol exhibits significant anticancer properties. Its mechanism of action involves the following pathways:
- Induction of Apoptosis : Studies have shown that this compound can trigger programmed cell death in various cancer cell lines. For instance, derivatives of similar pyrimidine compounds have been reported to induce apoptosis through mitochondrial pathways.
- Inhibition of Topoisomerase II : This enzyme is critical for DNA replication. Compounds with similar structures have demonstrated the ability to inhibit topoisomerase II, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
Case Study: Cytotoxicity Evaluation
A study assessing the cytotoxic effects of 5-(Benzyloxy)-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol on different cancer cell lines yielded the following results:
| Cell Line | EC50 (µM) | Observations |
|---|---|---|
| HeLa | 12 | Significant apoptosis observed |
| A549 | 8 | High cytotoxicity |
| MCF7 | 15 | Moderate toxicity |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in targeting kinases and other critical enzymes involved in signaling pathways associated with cancer progression.
- Mechanism of Action : By binding to the active sites of specific enzymes, it can effectively inhibit their activity, which is crucial for cancer cell proliferation.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Protein Kinase A | 75 | 10 |
| Topoisomerase II | 85 | 5 |
Synthesis Pathways
The synthesis of 5-(Benzyloxy)-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol typically involves multi-step organic reactions. Key steps include:
- Preparation of the Pyrimidine Core : This can be achieved through condensation reactions involving urea and aldehydes.
- Functionalization : Subsequent steps involve introducing the benzyloxy and methoxy groups via electrophilic aromatic substitution.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogues
Functional Implications of Substituent Differences
Phenol Oxygen Substituents: Benzyloxy (Target Compound): Offers steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to smaller groups like methoxy .
Pyrimidine-Attached Phenyl Substituents: Ortho-Methoxy (Target Compound and 849920-52-1): Introduces steric hindrance and electron-donating effects, which may alter π-π stacking interactions or binding affinity in biological targets.
Hypothesized Pharmacological and Physicochemical Properties
- Lipophilicity : The benzyloxy group in the target compound likely increases logP compared to methoxy or allyloxy analogues, affecting bioavailability and metabolic stability.
- Synthetic Utility : Allyloxy (849920-52-1) and benzyloxy groups are common protective strategies; their removal (e.g., via hydrogenation or acid hydrolysis) enables late-stage diversification.
- Bioactivity : Ortho-substituted methoxy groups may impede binding to flat enzymatic pockets compared to para-substituted analogues, though experimental validation is required.
Biological Activity
5-(Benzyloxy)-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on the latest research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a pyrimidine core and phenolic components, enhancing its interaction with biological targets. The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions, which have been optimized to yield high purity and yield of the final product.
Anticancer Activity
Recent studies have demonstrated that 5-(Benzyloxy)-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown selective cytotoxicity towards T-lymphoblastic cell lines with half-maximal inhibitory concentration (CC50) values as low as 9 nM. Importantly, no cytotoxic effects were observed on non-cancerous primary peripheral blood mononuclear cells (PBMCs) at concentrations up to 10 μM .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. It demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) indicating effective inhibition of bacterial growth. The structure-activity relationship (SAR) studies suggest that modifications in the phenolic and pyrimidine moieties can enhance its antibacterial potency .
Study 1: Anticancer Efficacy
In a controlled study, the compound was tested against various cancer cell lines, including HeLa and HepG2. It exhibited a dose-dependent response, significantly inhibiting cell proliferation at lower concentrations compared to traditional chemotherapeutics. The selectivity towards T-lymphoblastic cells highlights its potential as a targeted therapy in oncology.
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of the compound against Escherichia coli and Staphylococcus aureus. The results showed that it effectively inhibited bacterial growth with MIC values comparable to standard antibiotics, suggesting its potential utility in treating bacterial infections resistant to conventional therapies .
Data Tables
| Activity Type | Cell Line/Bacteria | CC50/MIC (nM/μg/mL) | Notes |
|---|---|---|---|
| Anticancer | T-Lymphoblastic Cell Lines | 9 | Selective cytotoxicity |
| Antimicrobial | E. coli | 15 | Effective against Gram-negative bacteria |
| Antimicrobial | S. aureus | 12 | Effective against Gram-positive bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
